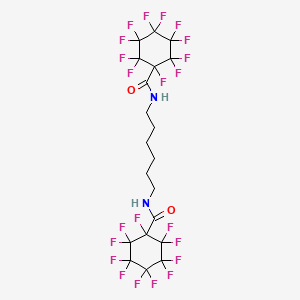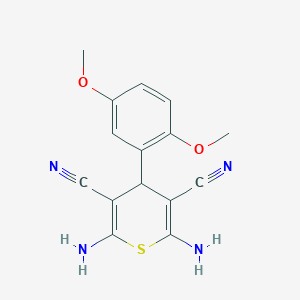
N,N'-hexane-1,6-diylbis(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE is a highly fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE involves multiple steps. The starting materials typically include perfluorinated cyclohexane derivatives and hexylamine. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for fluorine NMR spectroscopy.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its use in imaging agents for medical diagnostics.
Industry: Utilized in the production of high-performance coatings and lubricants due to its chemical resistance and low surface energy.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorine atoms create a highly electronegative environment, which can influence the reactivity of nearby functional groups. This can lead to the formation of stable complexes with metal ions or proteins, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or alteration of membrane properties.
Vergleich Mit ähnlichen Verbindungen
Compared to other fluorinated compounds, 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE is unique due to its specific structure and properties. Similar compounds include:
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexan-1-ol: Used in the production of specialty chemicals and materials.
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Utilized in the synthesis of fluorinated polymers.
These compounds share some properties with 1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUORO-N-{6-[(1,2,2,3,3,4,4,5,5,6,6-UNDECAFLUOROCYCLOHEXYL)FORMAMIDO]HEXYL}CYCLOHEXANE-1-CARBOXAMIDE but differ in their specific applications and reactivity.
Eigenschaften
Molekularformel |
C20H14F22N2O2 |
|---|---|
Molekulargewicht |
732.3 g/mol |
IUPAC-Name |
1,2,2,3,3,4,4,5,5,6,6-undecafluoro-N-[6-[(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexanecarbonyl)amino]hexyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H14F22N2O2/c21-9(11(23,24)15(31,32)19(39,40)16(33,34)12(9,25)26)7(45)43-5-3-1-2-4-6-44-8(46)10(22)13(27,28)17(35,36)20(41,42)18(37,38)14(10,29)30/h1-6H2,(H,43,45)(H,44,46) |
InChI-Schlüssel |
CELVSXGSYPHEER-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)CCNC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B15017955.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)
![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2,2-bis(4-methylphenyl)cyclopropanecarbohydrazide](/img/structure/B15017975.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)

![4-fluoro-N-[2-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B15017996.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B15018003.png)
![N'-{(E)-[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15018004.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2-nitrophenyl)butanamide](/img/structure/B15018009.png)
![N-[(Z)-(4-bromophenyl)methylidene]-2-(4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)-1H-benzimidazol-6-amine](/img/structure/B15018012.png)
![2-(4-Fluorophenoxy)-N'-[(E)-[4-(octyloxy)phenyl]methylidene]acetohydrazide](/img/structure/B15018024.png)

